1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group, a formyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through reactions with electrophiles or nucleophiles. Common reagents used in these reactions include bromine for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid: Lacks the formyl group, which may affect its reactivity and applications.
1-Cyclopropyl-1H-pyrazole-3-carboxylic acid methyl ester: The ester group can influence its solubility and reactivity.
3(5)-Substituted pyrazoles: These compounds exhibit different substitution patterns on the pyrazole ring, leading to variations in their chemical and biological properties
Biological Activity
1-Cyclopropyl-4-formyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropyl group attached to a pyrazole ring with a formyl and carboxylic acid functional group. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities. The specific activities of this compound include:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.
- Anticancer Properties : Pyrazoles have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted by Gosselin et al. (2018) highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
Research by Bhat et al. (2017) explored the anticancer potential of pyrazole derivatives. The study indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including pancreatic and sarcoma cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MiaPaCa2 (Pancreatic) | 0.5 | LDH inhibition |
A673 (Sarcoma) | 0.8 | Induction of apoptosis |
Enzyme Inhibition
The mechanism of action for enzyme inhibition has been studied extensively in relation to pyrazole compounds. A notable finding involves the inhibition of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. The compound demonstrated low nanomolar inhibition against LDHA and LDHB, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Study on LDH Inhibition : A quantitative high-throughput screening identified lead compounds with potent LDH inhibition, demonstrating the potential of pyrazole derivatives in cancer therapy .
- Antimicrobial Efficacy : Various clinical isolates were tested against this compound, confirming its effectiveness in inhibiting bacterial growth .
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-cyclopropyl-4-formylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-4-5-3-10(6-1-2-6)9-7(5)8(12)13/h3-4,6H,1-2H2,(H,12,13) |
InChI Key |
OSJCSELYESLEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(=O)O)C=O |
Origin of Product |
United States |
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